tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride
Description
tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a bicyclic amine derivative featuring a norbornane-like scaffold modified with a Boc (tert-butoxycarbonyl) protecting group and an aminomethyl substituent at the 8-position. The hydrochloride salt enhances its stability and solubility for synthetic applications.
Properties
IUPAC Name |
tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-9-5-4-6-11(15)10(9)7-14;/h9-11H,4-8,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYPEMFTAQNFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1C2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(aminomethyl)-6-azabicyclo[321]octane-6-carboxylate hydrochloride typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organic solvents, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology: In biological research, tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy as a drug candidate .
Industry: In industrial applications, this compound may be used in the development of new materials, catalysts, and chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its bicyclo[3.2.1]octane core and substituent positioning. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Note: Target compound’s molecular weight estimated based on structural similarity to analogs.
Key Comparative Insights
Core Structure Differences :
- The target compound’s 6-azabicyclo[3.2.1]octane core distinguishes it from piperidine-based analogs (e.g., CAS 790667-49-1 ), which lack the bicyclic rigidity. This rigidity may enhance binding selectivity in receptor-targeted drug design.
- Compared to the 3-azabicyclo[3.2.1]octane analog (CAS 1341038-78-5 ), the nitrogen position (6- vs. 3-) alters electronic and steric properties, impacting reactivity and solubility.
Substituent Effects: The aminomethyl group at the 8-position (target compound) contrasts with the bromomethyl substituent in CAS 2241130-94-7 . The 2-aminoethyl side chain in CAS 1341038-78-5 provides greater conformational flexibility but reduced steric hindrance compared to the aminomethyl group.
Protective Group and Salt Form :
- All compounds feature a Boc group , ensuring stability during synthesis. However, the hydrochloride salt in the target compound improves crystallinity and handling compared to free-base analogs.
Biological Activity
tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
Chemical Identity
- IUPAC Name : tert-butyl (1S,5R)-8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride
- Molecular Formula : C13H25ClN2O2
- Molecular Weight : 270.81 g/mol
- CAS Number : 137965746
Structural Features
The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which may influence its interaction with biological targets.
Research indicates that compounds similar to tert-butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane derivatives often exhibit activity through inhibition of specific enzymes involved in inflammatory processes. For instance, studies on related azabicyclo compounds have shown that they can inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is crucial for managing inflammation and pain .
Therapeutic Potential
The therapeutic applications of this compound are primarily linked to its anti-inflammatory properties. By inhibiting NAAA, it may help preserve endogenous palmitoylethanolamide (PEA), enhancing its analgesic effects at sites of inflammation .
In Vitro Studies
- NAAA Inhibition : A study evaluated the inhibitory potency of azabicyclo compounds on human NAAA, revealing low nanomolar IC50 values for certain derivatives, indicating strong inhibitory potential .
- Selectivity Profile : The selectivity of these compounds toward other enzymes such as fatty acid amide hydrolase (FAAH) was also assessed, showing promising selectivity that could minimize side effects associated with non-selective inhibitors .
In Vivo Studies
Research involving animal models has demonstrated that compounds with similar structures can effectively reduce inflammation and pain, supporting their potential use in clinical settings for conditions like chronic pain and inflammatory diseases.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
